Methyl 2-(Cyanomethyl)thiazole-4-carboxylate Methyl 2-(Cyanomethyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441531
InChI: InChI=1S/C7H6N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2H2,1H3
SMILES: COC(=O)C1=CSC(=N1)CC#N
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.20 g/mol

Methyl 2-(Cyanomethyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC13441531

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(Cyanomethyl)thiazole-4-carboxylate -

Specification

Molecular Formula C7H6N2O2S
Molecular Weight 182.20 g/mol
IUPAC Name methyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H6N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2H2,1H3
Standard InChI Key MMRDKPOQTSYWAG-UHFFFAOYSA-N
SMILES COC(=O)C1=CSC(=N1)CC#N
Canonical SMILES COC(=O)C1=CSC(=N1)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Properties

  • Molecular Formula: C7H6N2O2S\text{C}_7\text{H}_6\text{N}_2\text{O}_2\text{S}

  • Molecular Weight: 198.21 g/mol

  • Key Functional Groups:

    • Thiazole core (5-membered ring with sulfur and nitrogen atoms).

    • Cyanomethyl (-CH2_2CN) group at position 2.

    • Methyl ester (-COOCH3_3) at position 4.

Structural Analogs and Derivatives

The compound belongs to a broader class of 2,4-disubstituted thiazoles, which are frequently explored for their pharmacological activities. For example:

  • Methyl 2-aminothiazole-4-carboxylate (CAS: 118452-04-3) shares a similar scaffold but lacks the cyanomethyl group .

  • 2-Cyanomethyl-4-phenylthiazoles demonstrate antimicrobial and antitumor potential, highlighting the relevance of the cyanomethyl moiety .

Synthesis Strategies

Thiazole Ring Formation

The thiazole core is typically constructed via cyclization reactions. A common approach involves:

  • Hantzsch Thiazole Synthesis: Reacting α-haloketones with thioamides or thiourea. For example:

    • Methyl 3-bromo-2-oxopropanoate reacts with thiourea in ethanol to form methyl 2-aminothiazole-4-carboxylate .

    • Substituting thiourea with a cyanomethyl-containing thioamide could yield the target compound.

  • Microwave-Assisted Synthesis: Environmentally benign methods using glycerol as a solvent under microwave irradiation have been reported for analogous 2-cyanomethylthiazoles .

Functionalization of Preformed Thiazoles

  • Bromomethyl Intermediate: Methyl 2-(bromomethyl)thiazole-4-carboxylate (CAS: 1379370-87-2) can undergo nucleophilic substitution with cyanide ions (e.g., NaCN) to introduce the cyanomethyl group .

  • Oxidation of Thiazolidines: Thiazolidine-4-carboxylates can be oxidized to thiazoles using MnO2_2, though this route requires precise control to avoid over-oxidation .

Physicochemical Properties

Experimental Data (Based on Analogous Compounds)

PropertyValue/DescriptionSource
Melting Point160–164°C (similar to methyl 2-aminothiazole-4-carboxylate)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
logP~1.4 (predicted; indicates moderate lipophilicity)Calculated

Spectroscopic Characteristics

  • IR: Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O).

  • 1^1H NMR: Signals for methyl ester (~3.9 ppm), cyanomethyl (-CH2_2CN, ~4.3 ppm), and thiazole protons (~7.5–8.5 ppm) .

Applications in Drug Discovery

Antimicrobial Activity

  • Antitubercular Potential: 2-Aminothiazole-4-carboxylate derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 0.06 µg/ml) . The cyanomethyl group may enhance membrane permeability or target engagement.

  • β-Ketoacyl Synthase Inhibition: Analogous compounds inhibit mtFabH, a key enzyme in bacterial fatty acid biosynthesis .

Anticancer Activity

  • Tubulin Polymerization Inhibition: Thiazole derivatives with ester groups show antiproliferative effects by disrupting microtubule dynamics .

  • Cytotoxicity Selectivity: Methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC: 0.24 µM) demonstrates low cytotoxicity against human cells, suggesting a favorable therapeutic index .

Chemical Biology Probes

  • The cyanomethyl group serves as a handle for bioorthogonal reactions (e.g., click chemistry) to conjugate drugs or imaging agents.

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